Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate
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Overview
Description
“Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate” is a chemical compound with the CAS Number: 1800305-79-6 . It has a molecular weight of 191.98 . The IUPAC name for this compound is methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BO4/c1-13-9(11)6-2-3-7-5-14-10(12)8(7)4-6/h2-4,12H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a melting point of 167-169 degrees Celsius .Scientific Research Applications
Chemical Synthesis and Structural Analysis
The compound Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate and its derivatives have been a subject of interest in chemical synthesis and structural analysis. For instance, a novel pyrrolo-benzoxaborole scaffold was synthesized and further derivatized through Friedel–Crafts reaction, catalyzed by anhydrous stannic chloride, to yield various acylated products (Wu, Meng, & Zhou, 2011). Additionally, a combined experimental-computational study investigated benzoxaborole derivatives using spectroscopic and computational approaches, providing insights into their physicochemical properties (Jezierska, Panek, Żukowska, & Sporzyński, 2010).
Structural Characterization and Crystallography
Furthering the understanding of benzoxaboroles, crystallographic studies and structural characterization have been prominent. A combined experimental-computational study addressed the structure and spectroscopic signatures of crystalline benzoxaborole phases, emphasizing the intermolecular interactions crucial for their formation (Sene et al., 2014). The significance of hydrogen bonding and molecular interactions in shaping the structural framework of benzoxaborole derivatives was also underscored through various crystallographic studies, highlighting the intricate molecular assembly in different dimensions (Guerrero et al., 2014).
Role in Drug Discovery and Isotopic Labeling
Though information related to drug use, dosage, and side effects are excluded as per the requirements, it's notable that the research on this compound also delves into isotopic labeling to support preclinical development studies. This involves designing and synthesizing isotopically labeled compounds to facilitate the investigation of potential therapeutic agents (Zhang et al., 2011).
Safety and Hazards
Mechanism of Action
Mode of Action
It is known that benzoxaboroles, a class of compounds to which this compound belongs, interact with their targets by forming a covalent bond with a target enzyme, which can lead to the inhibition of the enzyme’s activity .
Biochemical Pathways
Benzoxaboroles are known to be useful substrates in the suzuki coupling reaction, a type of palladium-catalyzed cross-coupling reaction, to prepare allylic and benzylic alcohols .
Biochemical Analysis
Biochemical Properties
Benzoxaboroles, the family to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the boron atom in the benzoxaborole ring, which can form reversible covalent bonds with biological targets .
Cellular Effects
Other benzoxaboroles have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzoxaboroles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the temporal effects of Methyl 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylate in laboratory settings is currently limited. It is known that the compound has a melting point of 167-169°C , indicating its stability under normal laboratory conditions.
Properties
IUPAC Name |
methyl 1-hydroxy-3H-2,1-benzoxaborole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO4/c1-13-9(11)6-2-3-7-5-14-10(12)8(7)4-6/h2-4,12H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFLKHVMUGQHGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)C(=O)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.98 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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